Pantoprazole, chemically known as sodium 5-(difluoromethoxy)-2-[(RS)-[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]benzimidazol-1-ide sesquihydrate, is a substituted benzimidazole classified as a proton pump inhibitor (PPI). [] PPIs are a group of drugs that effectively reduce gastric acid production. [] In research, pantoprazole and its derivatives serve as valuable tools for studying gastric acid secretion mechanisms, exploring structure-activity relationships, and developing novel therapeutic agents for gastrointestinal disorders.
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole is a chemical compound derived from Pantoprazole, a well-known proton pump inhibitor used in the treatment of gastroesophageal reflux disease and Zollinger-Ellison syndrome. The molecular formula for N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole is C24H24F2N4O5S, with a molecular weight of 518.53 g/mol. This compound is recognized for its potential applications in both medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of Pantoprazole and related compounds .
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole is synthesized through specific chemical reactions involving key starting materials such as 5-difluoromethoxy-2-mercaptobenzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. These reagents are crucial for forming the compound's unique structure .
This compound falls under the category of proton pump inhibitors and is classified as a sulfide derivative of Pantoprazole. Its classification is significant due to its pharmacological properties and potential therapeutic applications.
The synthesis of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole typically involves a condensation reaction between 5-difluoromethoxy-2-mercaptobenzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. This reaction can be performed under various conditions, including the presence of inorganic bases to facilitate the formation of the desired product .
The molecular structure of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole features a complex arrangement that includes:
This structural configuration contributes to its biological activity and chemical reactivity.
Key structural data includes:
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole undergoes several notable chemical reactions:
Each reaction type requires specific reagents and conditions:
The mechanism of action for N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole involves its role as a proton pump inhibitor. It works by irreversibly binding to the H+/K+ ATPase enzyme system at the secretory surface of gastric parietal cells, leading to a decrease in gastric acid secretion.
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole exhibits several physical properties:
Key chemical properties include:
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole has significant applications in various fields:
This compound represents an important area of study within medicinal chemistry due to its structural uniqueness and potential therapeutic benefits.
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole is systematically named as 5-(difluoromethoxy)-1-[(3,4-dimethoxypyridin-2-yl)methyl]-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole [3] [7]. Its molecular formula is C₂₄H₂₄F₂N₄O₆S, with a molecular weight of 534.53 g/mol [5] [7]. This structure comprises two key moieties: a benzimidazole ring substituted with a difluoromethoxy group at the 5-position and a pyridinylmethylsulfinyl group. The pyridine rings are symmetrically modified with dimethoxy groups at the 3- and 4-positions, distinguishing it from monomeric pantoprazole derivatives [3] [9].
Table 1: Molecular Formulas of Pantoprazole-Related Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole | C₂₄H₂₄F₂N₄O₆S | 534.53 | 957470-59-6 |
Sulfide Analog | C₂₄H₂₄F₂N₄O₅S | 518.53 | 957470-58-5 |
Sulfone Analog | C₂₄H₂₄F₂N₄O₇S | 550.53 | 1797132-60-5 |
This compound exists as positional isomers due to the unsymmetrical substitution on the benzimidazole nitrogen. The 1- and 3-isomers arise from the attachment of the pyridinylmethyl group to either N1 or N3 of the benzimidazole core [5] [7]. Commercial standards typically supply a mixture of 1- and 3-isomers, as chromatographic separation is challenging due to their structural similarity [1] [5]. The sulfinyl group (-S=O) introduces a chiral center, but the compound is generally handled as a racemate in impurity standards [7] [9]. Its formation occurs through oxidative dimerization of pantoprazole precursors or over-alkylation during synthesis, classifying it as a process-related impurity in pantoprazole sodium drug substance [2] [7].
Table 2: Key Isomeric Features
Isomer Type | Structural Basis | Commercial Form | Significance |
---|---|---|---|
Positional Isomers | N1- vs. N3-linked benzimidazole | Mixture of 1 and 3 isomers | Reflects synthetic alkylation regioselectivity |
Sulfinyl Stereoisomers | Chiral sulfur center | Racemic mixture | Impacts biological activity but not impurity function |
Nuclear Magnetic Resonance (NMR) Spectroscopy reveals complex signatures:
Mass Spectrometry: Electrospray ionization (ESI-MS) shows a characteristic [M+H]⁺ peak at m/z 535.2, with fragmentation ions at m/z 518 (loss of OH) and m/z 138 (dimethoxypyridinyl fragment) [5] [8].
FT-IR Spectroscopy: Key absorptions include sulfinyl S=O stretch (1020–1040 cm⁻¹), C-F stretch (1100–1150 cm⁻¹), and aromatic C=C/C=N stretches (1500–1620 cm⁻¹) [6] [9].
Table 3: Key Spectroscopic Assignments
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 3.85, 3.92 (s, 12H) | Four -OCH₃ groups |
δ 4.88 (s, 2H), 5.12 (s, 2H) | Methylene bridges (-CH₂-) | |
δ 6.75–7.85 (m, 6H) | Aromatic protons | |
ESI-MS | [M+H]⁺ at m/z 535.2 | Molecular ion |
FT-IR | 1035 cm⁻¹ | Sulfinyl (S=O) stretch |
While direct crystallographic data for this specific compound is limited, its structural analogs exhibit polymorphism and solvate formation. Pantoprazole sodium polymorphs (Forms II, IV, V, VI, VIII, IX, X) are stabilized by hydrogen bonding and π-π stacking [6]. The dimeric impurity’s solid-state behavior is inferred from similar compounds:
Table 4: Documented Solid Forms of Related Compounds
Compound Type | PXRD Peaks (2θ, °) | Stabilizing Forces |
---|---|---|
Acetone Solvate | 5.5, 13.8, 17.0 | Solvent H-bonding, π-stacking |
Butanol Solvate | 5.8, 12.3, 19.2 | Van der Waals, hydrophobic packing |
Amorphous Form | Broad halo | Disordered network |
Concluding Remarks
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole exemplifies the structural complexity of pantoprazole-related impurities. Its isomeric heterogeneity, spectroscopic fingerprints, and solid-state diversity underscore the importance of rigorous characterization in pharmaceutical quality control.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8